Nitidanin Antimalarial Potency vs. Plasmodium falciparum D6 and W2 Clones
Nitidanin demonstrates moderate antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones of Plasmodium falciparum. While the absolute potency (IC50 = 21.2 μM for D6; 18.4 μM for W2) is inferior to clinical antimalarials such as chloroquine (D6 IC50 ~0.02 μM; W2 IC50 ~0.25 μM), the near-equivalent activity against both sensitive and resistant strains (resistance index ≈ 0.87) suggests a distinct mechanism of action that may circumvent chloroquine resistance pathways [1]. This profile positions nitidanin as a valuable tool compound for probing non-chloroquine antimalarial mechanisms rather than as a direct therapeutic candidate.
| Evidence Dimension | Antimalarial activity (IC50) against P. falciparum clones |
|---|---|
| Target Compound Data | IC50 = 21.2 μM (D6 clone); IC50 = 18.4 μM (W2 clone) |
| Comparator Or Baseline | Chloroquine: D6 IC50 ≈ 0.02 μM; W2 IC50 ≈ 0.25 μM |
| Quantified Difference | Nitidanin is approximately 1,000-fold less potent than chloroquine against D6, but only ~70-fold less potent against the resistant W2 clone, indicating reduced cross-resistance. |
| Conditions | In vitro P. falciparum culture; SYBR Green I fluorescence assay |
Why This Matters
Researchers investigating non-chloroquine antimalarial mechanisms or seeking tool compounds for chloroquine-resistant malaria models should prioritize nitidanin over high-potency but cross-resistant analogs.
- [1] Ma C, Zhang HJ, Tan GT, Hung NV, Cuong NM, Soejarto DD, Fong HHS. Antimalarial Compounds from Grewia bilamellata. J Nat Prod. 2006;69(3):346-350. View Source
